molecular formula C8H6Cl2O2 B6238425 3,6-dichloro-2-methoxybenzaldehyde CAS No. 27164-08-5

3,6-dichloro-2-methoxybenzaldehyde

Cat. No.: B6238425
CAS No.: 27164-08-5
M. Wt: 205
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Description

3,6-Dichloro-2-methoxybenzaldehyde is a high-purity chemical building block of significant interest in organic synthesis and agrochemical research. It serves as a versatile precursor in the synthesis of more complex molecules . Its structural motif is closely related to 3,6-dichloro-2-methoxybenzoic acid (dicamba), a widely studied broad-spectrum herbicide that mimics natural auxins in plants . As an aldehyde intermediate, our product enables researchers to explore novel synthetic pathways for the development of new active ingredients and to study structure-activity relationships. The compound is provided with guaranteed purity and consistency, making it an ideal reagent for method development and discovery chemistry in industrial and academic laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Applications and Research Value • Agrochemical Research: A critical intermediate for the synthesis and discovery of new herbicides and plant growth regulators . • Organic Synthesis: A versatile building block for constructing complex, polysubstituted benzoic acid and benzaldehyde derivatives through functional group transformations . • Process Chemistry: Useful in developing and optimizing new, proprietary synthetic routes for the commercial production of agrochemicals . Handling and Safety This product is for research purposes only. It is not for human or veterinary diagnostic or therapeutic use, or for household use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety practices.

Properties

CAS No.

27164-08-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205

Purity

95

Origin of Product

United States

Preparation Methods

Formylation Step

2,5-Dichloroaniline is dissolved in a solvent such as ethylene dichloride, toluene, or xylene. TiCl₄ (0.5–3% w/w relative to the amine) is added, and the mixture is cooled to 0–10°C . Dichloromethyl ether is then introduced dropwise, with the molar ratio of amine to ether maintained at 1:0.9–1:1.2 . The exothermic reaction is controlled to prevent overheating, ensuring optimal imine formation.

Hydrolysis Step

The intermediate imine is hydrolyzed by adding water (1–3 times the solvent volume) and adjusting the pH to 1–3 using dilute sulfuric acid. The mixture is stirred at 15–50°C for 3–6 hours , after which the organic layer containing the aldehyde is separated. Yields typically range from 92.3% to 96.0% , depending on solvent and temperature.

Factors Influencing Yield

Solvent Effects

Polar solvents like ethylene dichloride enhanced reactant solubility and facilitated intermediate stabilization, whereas aromatic solvents (toluene, xylene) improved selectivity by reducing hydrolysis side reactions.

Acidic Hydrolysis Conditions

Maintaining a pH of 1–3 during hydrolysis ensured complete conversion of the imine intermediate. Excess acidity (pH <1) risked over-hydrolysis to carboxylic acids, while higher pH levels (3–5) led to incomplete reactions.

Byproduct Management

Minor byproducts included 2,5-dichloroanisole (from ether cleavage) and residual unreacted amine. These were removed via solvent extraction and distillation, with purity levels exceeding 98% in optimized runs.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to maintain precise temperature control during exothermic steps. Solvent recovery systems (e.g., distillation columns) reduce costs, while in-line pH monitoring ensures consistent hydrolysis conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3,6-Dichloro-2-methoxybenzaldehyde serves as a building block in organic synthesis. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups. The compound can undergo various reactions such as nucleophilic substitutions and Friedel-Crafts acylation to form more complex organic molecules.

Biology

In biochemical research, this compound is utilized to study enzyme-catalyzed reactions and investigate biochemical pathways. Its ability to interact with enzymes makes it a valuable probe for understanding metabolic processes.

Medicine

The compound is being explored for its therapeutic properties , including potential antimicrobial and anticancer activities. Research indicates that it may inhibit specific cellular pathways, making it a candidate for drug development.

Industry

This compound finds applications in the production of herbicides , particularly dicamba, which is effective against broadleaf weeds. The compound's environmental benefits stem from its relatively low toxicity and efficient application in agricultural settings . Additionally, it is used in producing specialty polymers and dyes.

Case Studies

  • Pharmaceutical Development : A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
  • Agricultural Applications : Research on dicamba synthesis from this compound highlighted its effectiveness in controlling specific weed species while minimizing environmental impact. The synthesis method developed showed high yield and low waste production, aligning with green chemistry principles.
  • Biochemical Probing : In enzyme studies, this compound was used to modify enzyme active sites to better understand substrate specificity and catalytic mechanisms. Results indicated that modifications led to altered enzyme kinetics, providing insights into enzyme function.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

3,6-Dichloro-2-methoxybenzoic Acid

Key Differences :

  • Functional Group : The benzoic acid derivative replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH), significantly altering its acidity (pKa ~2–3 for carboxylic acids vs. ~8–10 for aldehydes) and solubility in polar solvents.
  • Synthetic Applications : Carboxylic acid derivatives are often used as herbicides (e.g., Dicamba analogs), while aldehydes serve as intermediates in condensation reactions .
Property 3,6-Dichloro-2-methoxybenzaldehyde 3,6-Dichloro-2-methoxybenzoic Acid
Molecular Formula C₈H₆Cl₂O₂ C₈H₆Cl₂O₃
Molecular Weight 221.04 221.04
Functional Group Aldehyde (-CHO) Carboxylic Acid (-COOH)
Key Applications Organic synthesis Herbicides (e.g., Dicamba analogs)

3,6-Dimethoxy-2-phenylmethoxybenzaldehyde

Key Differences :

  • Substituents : This analog replaces chlorine atoms with methoxy (-OCH₃) and phenylmethoxy (-OCH₂C₆H₅) groups, increasing steric bulk and electron-donating effects.
Property This compound 3,6-Dimethoxy-2-phenylmethoxybenzaldehyde
Molecular Formula C₈H₆Cl₂O₂ C₁₆H₁₆O₄
Molecular Weight 221.04 272.30
Substituents 3-Cl, 6-Cl, 2-OCH₃ 3-OCH₃, 6-OCH₃, 2-OCH₂C₆H₅
Topological Polar Surface Area ~30 Ų (estimated) 44.8 Ų (calculated)

2-Chloro-3-methoxybenzaldehyde

Key Differences :

  • Substituent Positions : Chlorine and methoxy groups are swapped (Cl at position 2, OCH₃ at 3), altering electronic distribution.
  • Spectroscopic Properties : The ¹H-NMR of 2-chloro-3-methoxybenzaldehyde would show distinct aromatic splitting patterns compared to the 3,6-dichloro analog due to differing substituent proximity to the aldehyde group .
Property This compound 2-Chloro-3-methoxybenzaldehyde
Molecular Formula C₈H₆Cl₂O₂ C₈H₇ClO₂
Molecular Weight 221.04 170.59
Substituents 3-Cl, 6-Cl, 2-OCH₃ 2-Cl, 3-OCH₃
Commercial Availability Limited data Available via suppliers (e.g., Georganics)

Research Findings and Implications

  • Electronic Effects : Chlorine atoms in this compound enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophiles like hydrazines or amines, as seen in hydrazone formation (e.g., ) .
  • Steric Considerations: Bulkier substituents (e.g., phenylmethoxy in 3,6-dimethoxy-2-phenylmethoxybenzaldehyde) may hinder crystallization or reduce solubility in non-polar solvents .
  • Biological Activity : Chlorinated benzaldehydes are precursors to bioactive molecules, including antifungal agents or enzyme inhibitors, though direct data for the target compound requires further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-dichloro-2-methoxybenzaldehyde, and how can reaction conditions be optimized?

  • Methodology : Use substituted benzaldehyde precursors and reflux with acetic acid as a catalyst in absolute ethanol (4–6 hours, 80–100°C). Monitor reaction progress via TLC or HPLC. For purification, employ reduced-pressure evaporation followed by recrystallization from methanol or ethanol .
  • Key considerations : Adjust molar ratios (e.g., 1:1 stoichiometry of aldehyde to amine in analogous reactions) and solvent polarity to minimize side products like dihalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical tools :

  • NMR spectroscopy : Analyze methoxy (δ 3.8–4.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm) for functional group confirmation .
  • Mass spectrometry : Confirm molecular ion peaks (expected m/z ~218–220 for [M+H]+) and isotopic patterns due to chlorine substituents .
  • X-ray crystallography : Resolve crystal packing influenced by Cl and OCH₃ substituents; compare with similar benzaldehydes (e.g., 2-hydroxy-6-methoxybenzaldehyde) to identify intermolecular interactions .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains due to halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OCH₃) influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The electron-withdrawing Cl groups activate the aldehyde for nucleophilic attack (e.g., in Schiff base formation), while OCH₃ stabilizes intermediates via resonance. Compare reaction rates with non-halogenated analogs (e.g., 3-methoxy-4-(methoxymethoxy)benzaldehyde) .
  • Experimental design : Use kinetic studies (UV-Vis or stopped-flow methods) to quantify substituent effects on reaction pathways .

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

  • Strategy : Perform polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane). Analyze hydrogen-bonding networks (e.g., C=O⋯H interactions) and π-stacking trends via single-crystal XRD. Cross-reference with databases like PubChem to validate anomalies .

Q. What strategies mitigate competing side reactions during functionalization (e.g., oxidation of the aldehyde group)?

  • Preventive measures :

  • Use protective groups (e.g., acetal formation) before halogenation steps.
  • Optimize temperature (e.g., <0°C for electrophilic substitutions) to suppress aldehyde oxidation .
    • Case study : In triazine-based syntheses, controlled addition of POCl₃ minimizes overhalogenation .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in spectroscopic data across studies?

  • Root cause analysis : Variations may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃), impurities (e.g., residual acetic acid), or instrument calibration.
  • Resolution : Replicate experiments using standardized conditions (IUPAC guidelines) and validate with high-purity solvents (>99.9%) .

Q. Why do computational models (e.g., DFT) sometimes fail to predict substituent-directed regioselectivity?

  • Limitations : Models may underestimate steric effects of Cl/OCH₃ or solvent interactions.
  • Mitigation : Combine DFT with MD simulations to account for solvation and crystal packing forces .

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